molecular formula C18H18N4S B15082081 4-[(4-Isopropyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol

4-[(4-Isopropyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B15082081
M. Wt: 322.4 g/mol
InChI Key: BHSPDYJZXWFFIB-XDHOZWIPSA-N
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Description

4-[(4-Isopropyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring, along with the thiol group, imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Isopropyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes. The reaction is carried out in the presence of a base such as triethylamine in refluxing ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Isopropyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-[(4-Isopropyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Isopropyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of both the triazole ring and the thiol group, which impart distinct chemical and biological properties

Properties

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

3-phenyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4S/c1-13(2)15-10-8-14(9-11-15)12-19-22-17(20-21-18(22)23)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23)/b19-12+

InChI Key

BHSPDYJZXWFFIB-XDHOZWIPSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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